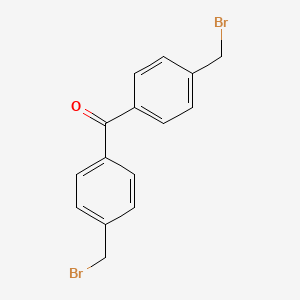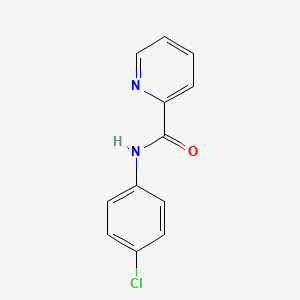
5-(Trifluoromethyl)-2,1,3-benzoxadiazole
Overview
Description
5-(Trifluoromethyl)-2,1,3-benzoxadiazole (TFMB) is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a highly fluorescent molecule that has been used as a probe for various analytical and diagnostic purposes.
Scientific Research Applications
Antioxidant Properties
A study by Rabie et al. (2016) explored the synthesis and evaluation of novel 5-substituted-1,3,4-oxadiazoles for their antioxidant activities. Through structural modifications and in vitro assays, certain compounds exhibited significant antioxidant properties, suggesting potential for further development as antioxidant agents Rabie, Tantawy, & Badr, 2016.
Liquid Crystalline Behavior
The research conducted by Jian et al. (2014) on the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles revealed that these compounds exhibit smectic or nematic phases, indicating high potential for application as liquid crystalline monomers Jian, Hua, Yan, & Jianhua, 2014.
Anticancer Activity
Kumar et al. (2009) synthesized a series of novel indolyl-1,3,4-oxadiazoles demonstrating potent cytotoxicity against various human cancer cell lines. This highlights the potential of such compounds in anticancer drug development Kumar, Sundaree, Johnson, & Shah, 2009.
Corrosion Inhibition
Ammal et al. (2018) assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid, demonstrating protective layer formation and mixed type inhibition behavior Ammal, Prajila, & Joseph, 2018.
Enzyme Inhibition for Asthma Treatment
Maciolek et al. (2011) discussed the metabolism of setileuton, a selective inhibitor of the 5-lipoxygenase enzyme, indicating the role of 1,3,4-oxadiazole derivatives in the treatment of asthma and atherosclerosis Maciolek, Ma, Menzel, Laliberté, Bateman, Krolikowski, & Gibson, 2011.
Electroluminescence for Light-Emitting Devices
Research by Liu et al. (2014) on an oxadiazole-functionalized europium(III) complex for polymer light-emitting devices (PLEDs) showcased the potential of such compounds in developing red polymer LEDs with high external quantum efficiency Liu, Wang, Li, Huang, Dang, Zhu, Zhu, & Cao, 2014.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been associated with various targets, such as tnf-alpha and SV2A , depending on their specific structures and functional groups .
Mode of Action
For instance, some trifluoromethyl compounds can inhibit enzymes, block the process of penetration of viruses into cells, or inhibit the stage of genome replication .
Biochemical Pathways
It’s known that fluorinated drugs can impact a variety of biochemical pathways, including those involved in microbial degradation .
Pharmacokinetics
It’s known that trifluoromethyl-containing compounds can be rapidly degraded to inactive metabolites by enzymes such as thymidine phosphorylase . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
It’s known that trifluoromethyl-containing compounds can have various effects, such as antiviral, antibacterial, or antiprotozoal activity .
properties
IUPAC Name |
5-(trifluoromethyl)-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNSLWNYSKEJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380510 | |
| Record name | 5-(trifluoromethyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-2,1,3-benzoxadiazole | |
CAS RN |
541539-79-1 | |
| Record name | 5-(trifluoromethyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B1621019.png)

![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)




